N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
Overview
Description
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10N2O6S2 and its molecular weight is 294.3. The purity is usually 95%.
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Scientific Research Applications
Analytical Method Development
Nimesulide, closely related to the chemical of interest, has been studied for its electrochemical properties, showcasing its potential in analytical applications. A voltammetric study of nimesulide revealed its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode, facilitating the development of new methods for determining nimesulide in pharmaceutical dosage forms with high accuracy and precision (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Crystal Structure Analysis
Research into the crystal structure of compounds structurally analogous to N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, such as FJ6 (an analogue of nimesulide) and 4NPMSA, has been conducted to understand their inactivity towards cyclooxygenase-2 and their molecular conformations. These studies provide insights into the design and synthesis of new pharmaceuticals by detailing molecular interactions and structural properties (Michaux et al., 2001); (Gowda, Foro, & Fuess, 2007).
Organic Synthesis and Chemical Reactivity
Several studies have focused on the synthesis and characterization of sulfonamide derivatives and their complexes, investigating their antibacterial activity and the effects of structural modifications on their biological properties. These findings contribute to the development of new drugs and materials with specific biological activities (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Spectroscopic Studies
Investigations into the complexes formed by related compounds with organic bases have been carried out using spectroscopic methods. These studies elucidate the structure of complexes in different solvents, offering valuable information for the design of new chemical entities with desired properties (Binkowska et al., 2001).
Biological Activity Research
Research into sulfonamide derivatives of amphetamine, which share functional groups with this compound, has explored their potential biological activities. Such studies aim to uncover new therapeutic agents by understanding the molecular basis of their activity and the impact of structural modifications on their pharmacological profile (Foye & Sane, 1977).
Properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKTWFXITGZKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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